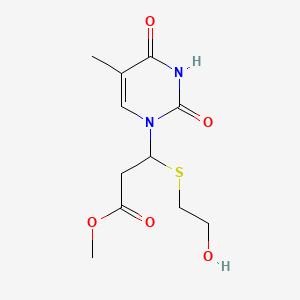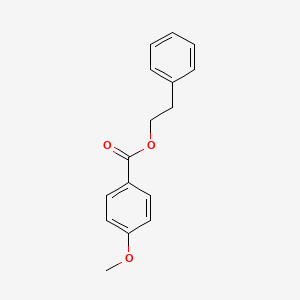![molecular formula C40H54Br2N2O4 B12788096 Biphenylene-(4,4')-bis-methyl-(3-beta-tigloyloxy)-tropaniumbromid [German] CAS No. 379-84-0](/img/structure/B12788096.png)
Biphenylene-(4,4')-bis-methyl-(3-beta-tigloyloxy)-tropaniumbromid [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium-152 (SM 152) is a stable isotope of the element samarium, which belongs to the lanthanide series of the periodic table. Samarium is a rare earth element with the atomic number 62 and is represented by the symbol Sm. Samarium-152 has a natural abundance of approximately 26.75%, making it the most abundant isotope of samarium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium-152 can be obtained through the neutron irradiation of samarium-151 in a nuclear reactor. The reaction involves the capture of a neutron by samarium-151, resulting in the formation of samarium-152. The reaction can be represented as follows:
151Sm+n→152Sm
The neutron irradiation process requires a thermal neutron flux, typically in the range of (10^{13} , \text{n/cm}^2\text{s}) .
Industrial Production Methods
Industrial production of samarium-152 involves the extraction of samarium from minerals such as monazite and bastnäsite. The extracted samarium is then subjected to neutron irradiation in a nuclear reactor to produce samarium-152. The process involves several steps, including ore beneficiation, chemical extraction, and purification .
Chemical Reactions Analysis
Types of Reactions
Samarium-152 primarily undergoes oxidation-reduction reactions. It typically exists in the +3 oxidation state in its compounds. Some common reactions include:
Oxidation: Samarium-152 can be oxidized to form samarium(III) oxide (Sm2O3).
Reduction: Samarium(III) compounds can be reduced to elemental samarium using reducing agents such as lithium or calcium.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Lithium or calcium in a vacuum or inert atmosphere.
Major Products
Oxidation: Samarium(III) oxide (Sm2O3).
Reduction: Elemental samarium (Sm).
Scientific Research Applications
Samarium-152 has several scientific research applications, including:
Nuclear Medicine: Samarium-152 is used as a target material for the production of samarium-153, a radionuclide used in targeted radionuclide therapy for cancer treatment.
Material Science: Samarium-152 is used in the production of samarium-cobalt magnets, which are known for their high magnetic strength and thermal stability.
Radiometric Dating: Samarium-152 is used in samarium-neodymium dating to determine the age of rocks and meteorites.
Spectroscopy: Samarium-152 is used in Mössbauer spectroscopy to study the chemical environment of samarium in various compounds.
Mechanism of Action
The mechanism of action of samarium-152 in its applications varies depending on the specific use. In nuclear medicine, samarium-152 is used to produce samarium-153, which decays by emitting beta particles that kill cancer cells. The beta particles cause damage to the DNA of the cancer cells, leading to cell death . In samarium-cobalt magnets, the unique electronic configuration of samarium-152 contributes to the high magnetic strength and thermal stability of the magnets .
Comparison with Similar Compounds
Samarium-152 can be compared with other isotopes of samarium, such as samarium-153 and samarium-154. While samarium-152 is stable, samarium-153 is a radionuclide with a half-life of 46.3 hours and is used in targeted radionuclide therapy . Samarium-154 is another stable isotope with a natural abundance of 22.8% . The unique properties of samarium-152, such as its stability and abundance, make it particularly useful in various scientific applications.
List of Similar Compounds
- Samarium-153
- Samarium-154
- Samarium-147
- Samarium-148
Properties
CAS No. |
379-84-0 |
|---|---|
Molecular Formula |
C40H54Br2N2O4 |
Molecular Weight |
786.7 g/mol |
IUPAC Name |
[(1R,3S,5R)-2-[4-[4-[(1S,3R,5R)-8,8-dimethyl-3-[(E)-2-methylbut-2-enoyl]oxy-8-azoniabicyclo[3.2.1]octan-2-yl]phenyl]phenyl]-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate;dibromide |
InChI |
InChI=1S/C40H54N2O4.2BrH/c1-9-25(3)39(43)45-35-23-31-19-21-33(41(31,5)6)37(35)29-15-11-27(12-16-29)28-13-17-30(18-14-28)38-34-22-20-32(42(34,7)8)24-36(38)46-40(44)26(4)10-2;;/h9-18,31-38H,19-24H2,1-8H3;2*1H/q+2;;/p-2/b25-9+,26-10+;;/t31-,32-,33-,34+,35+,36-,37?,38?;;/m1../s1 |
InChI Key |
IVDALHJFWPMBBM-CBUIDGLSSA-L |
Isomeric SMILES |
C/C=C(/C(=O)O[C@H]1C([C@H]2[N+]([C@@H](C1)CC2)(C)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5[C@H](C[C@@H]6[N+]([C@@H]5CC6)(C)C)OC(=O)/C(=C/C)/C)\C.[Br-].[Br-] |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2CCC(C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5C6CCC([N+]6(C)C)CC5OC(=O)C(=CC)C)[N+]2(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



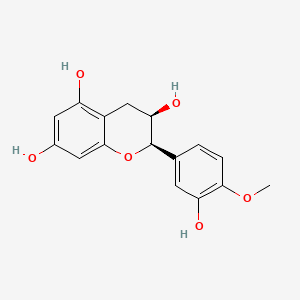

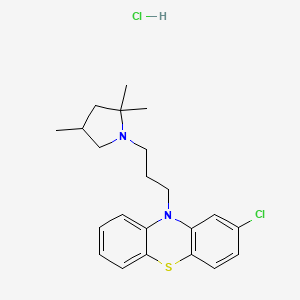
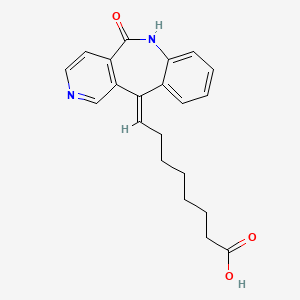
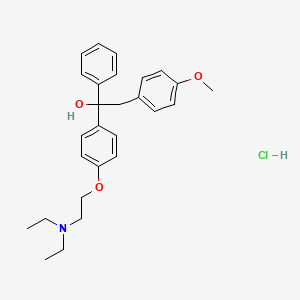
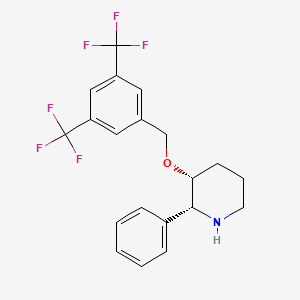
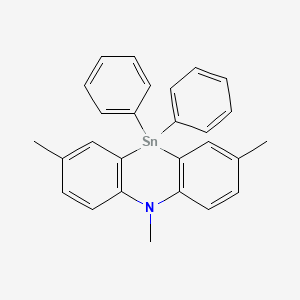
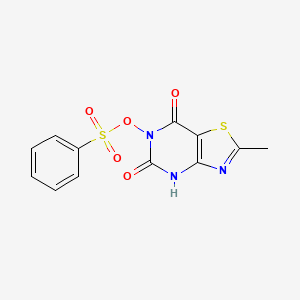
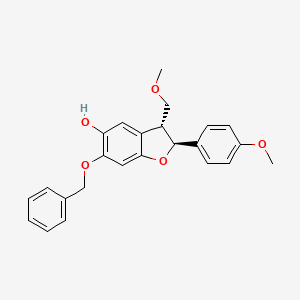
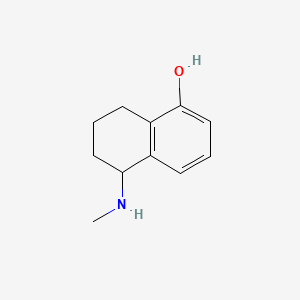
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
